molecular formula C12H12O4 B580630 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid CAS No. 807382-47-4

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid

Cat. No.: B580630
CAS No.: 807382-47-4
M. Wt: 220.224
InChI Key: GMOUXACCXBMBMS-UHFFFAOYSA-N
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Description

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a chemical compound with the molecular formula C12H12O4 . It is used in scientific research due to its unique structure and properties.


Synthesis Analysis

The synthesis of this compound involves a reaction with water, potassium carbonate, and palladium diacetate in DMF (N,N-dimethyl-formamide) at 20℃ under 760.051 Torr . The yield of this reaction is reported to be 97% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI key: REIDAMBAPLIATC-UHFFFAOYSA-N . The canonical SMILES representation is COC(=O)C1=CC=C(C=C1)C(=O)O .

Scientific Research Applications

Synthesis and Industrial Applications

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid and related compounds have been extensively studied for their applications in synthesis and industrial processes. For example, a study outlines the novel and practical industrial scale-up of a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy, highlighting the compound's role in producing cost-effective and scalable pharmaceuticals (Zhang et al., 2022).

Luminescent Properties and Coordination Compounds

Research on lanthanide coordination compounds using benzoic acid derivatives, including those with methoxycarbonyl groups, has explored the influence of electron-releasing and electron-withdrawing groups on photophysical properties. This work indicates the potential for developing materials with enhanced luminescent properties (Sivakumar et al., 2010).

Reaction Mechanisms and Chemical Synthesis

The reactivity of electron-deficient cyclopropane derivatives, including those similar to this compound, with arsonium ylides has been studied, providing insight into the mechanisms of reaction and the formation of various products with high stereoselectivity (Chen et al., 2005).

Molecular Structure and Crystallography

The study of molecular structures and crystalline architectures of compounds related to this compound contributes to our understanding of the molecular features governing their behaviors and properties. For instance, research on N-(2-carboxybenzoyl)-L-leucine methyl ester, a compound structurally similar to this compound, provides valuable insights into the potential for cyclization and hydrolysis reactions (Onofrio et al., 2006).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure .

Mechanism of Action

Target of Action

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid primarily targets the epithelial sodium channels (ENaC) in the bronchial epithelium . These channels play a crucial role in regulating sodium balance and fluid homeostasis in the respiratory tract.

Mode of Action

The compound interacts with ENaC by inhibiting its activity. This inhibition reduces sodium reabsorption in the bronchial epithelium, leading to an increase in the hydration of the airway surface liquid. This mechanism is beneficial in conditions where mucus clearance is impaired, such as cystic fibrosis .

Biochemical Pathways

By inhibiting ENaC, this compound affects the sodium transport pathway. This inhibition disrupts the sodium-potassium balance, leading to increased water content in the mucus. The downstream effect is improved mucus clearance and reduced mucus viscosity, which can alleviate symptoms in respiratory conditions .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the respiratory tract and distributed primarily to the lungs. It undergoes metabolic conversion in the liver and is excreted mainly via the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption in the respiratory tract .

Result of Action

At the molecular level, the inhibition of ENaC by this compound leads to decreased sodium reabsorption and increased hydration of the airway surface liquid. At the cellular level, this results in enhanced ciliary function and improved mucus clearance. Clinically, these effects can translate to better respiratory function and symptom relief in patients with conditions like cystic fibrosis .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability may decrease in highly acidic or basic environments. Additionally, the presence of other medications or compounds that affect ENaC activity can modulate the compound’s efficacy. Therefore, understanding the environmental context is crucial for optimizing its therapeutic use .

Properties

IUPAC Name

4-(1-methoxycarbonylcyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUXACCXBMBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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